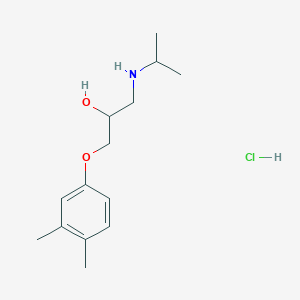
1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride
Vue d'ensemble
Description
1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological processes.
Mécanisme D'action
1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 is a selective β2-adrenergic receptor antagonist, which means that it binds to and blocks the activity of β2-adrenergic receptors. β2-adrenergic receptors are G protein-coupled receptors that are primarily located in smooth muscle cells, such as those in the airways and blood vessels. When activated by the neurotransmitter epinephrine or the hormone norepinephrine, β2-adrenergic receptors stimulate the production of cyclic AMP (cAMP), which leads to relaxation of smooth muscle cells. By blocking the activity of β2-adrenergic receptors, 1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 inhibits the production of cAMP and prevents smooth muscle relaxation.
Biochemical and Physiological Effects:
1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 has been shown to have a number of biochemical and physiological effects in various experimental systems. In cardiovascular studies, 1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 has been used to block the effects of β2-adrenergic receptor activation on heart rate, contractility, and vascular tone. In airway studies, 1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 has been used to block the effects of β2-adrenergic receptor activation on airway smooth muscle contraction and bronchodilation. In metabolic studies, 1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 has been used to block the effects of β2-adrenergic receptor activation on glucose metabolism and thermogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 is a highly selective β2-adrenergic receptor antagonist, which means that it can be used to selectively block the activity of β2-adrenergic receptors without affecting other receptors. This makes it a useful tool for investigating the specific role of β2-adrenergic receptors in various physiological and pathological processes. However, like all experimental tools, 1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 has its limitations. For example, it may have off-target effects on other receptors or enzymes, and its effects may vary depending on the experimental system and conditions.
Orientations Futures
There are many future directions for research on 1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 and β2-adrenergic receptors. One area of interest is the role of β2-adrenergic receptors in cancer, as recent studies have suggested that β2-adrenergic receptor activation may promote tumor growth and metastasis. Another area of interest is the development of new β2-adrenergic receptor antagonists with improved selectivity, efficacy, and pharmacokinetic properties. Finally, there is a need for more studies on the physiological and pathological functions of β2-adrenergic receptors in various tissues and organs, as well as their interactions with other signaling pathways and receptors.
Applications De Recherche Scientifique
1-(3,4-dimethylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 is commonly used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological processes. It has been used to study the effects of β2-adrenergic receptor activation on cardiovascular function, airway smooth muscle contraction, glucose metabolism, and thermogenesis.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.ClH/c1-10(2)15-8-13(16)9-17-14-6-5-11(3)12(4)7-14;/h5-7,10,13,15-16H,8-9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNSWVWBOYUIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CNC(C)C)O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[5-(2-fluorophenoxy)pentyl]morpholine](/img/structure/B3846576.png)

![3-(2-hydroxy-1-methylethyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3846588.png)





![diethyl [4-(3-methoxyphenoxy)butyl]malonate](/img/structure/B3846630.png)
![1-[4-(2,4-dimethylphenoxy)butyl]-1H-imidazole](/img/structure/B3846640.png)

![4-nitro-N'-[(4-nitrophenoxy)acetyl]benzohydrazide](/img/structure/B3846655.png)
hydrazone](/img/structure/B3846657.png)